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molecular formula C17H19ClF3NO B565243 (R)-Fluoxetine-d5 Hydrochloride CAS No. 1217764-54-9

(R)-Fluoxetine-d5 Hydrochloride

Cat. No. B565243
M. Wt: 350.821
InChI Key: GIYXAJPCNFJEHY-WUFKBSLMSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05847214

Procedure details

30 g of 1-phenyl-3-(N-methylamine)propane-1-ol and 150 ml of N-methyl-pyrrolidone are added in a 0.5 l flask under nitrogen atmosphere. When the solution has completely turned to yellow, 28.2 g of KOH 90.4% are added and a moderate exothermia is observed. Then, n-exane is added in an amount sufficient to have reflux at a temperature of 90° C. The inner temperature is raised at 90° C. under constant and azeothropic reflux, optionally by varying the amount of n-exane and in 1 hour 42.6 g of 1-chloro-4-trifluoromethylbenzene is added dropwise. It is observed that the flakes of potassium hydroxide dissolve completely, while a microcrystalline precipitate of KCl is obtained. The solution slowly turns to brown-orange. Stirring is continued for ten hours, while simultaneously monitoring the reaction by TLC. Initially, the reaction seems to be slightly exotermic. After 10 hours the control by TLC does not show traces of non reacted product. The temperature is then brought below 60° C. and 20,5 g of acetic acid 80% is carefully added. Vacuum is then slowly made and a mixture of solvents is distilled off until a temperature of 100° C. is reached at a residual pressure of 16 mm Hg. 22 ml of head (mainly n-exane) and 113 g of high boiling solvents (mainly N-methyl-pirrolidone) are thus recoverd. The temperature is then reduced to 0° C. and 240 ml of toluene is added to dilute. 100 ml of water is then slowly added dropwise in about 30 minutes under cooling. The aqueous phase containing salts, part of the reaction solvent and the non-reacted product of reaction is set aside; the organic phase is subjected to four washings with 100 ml of water. Then, 180 ml of water at ambient temperature are added to the toluenic phase and then about 16 ml of HCl 37% are slowly added dropwise at constant pH 3 (at this pH value fluoxetine is stable in these conditions). During acidification, the precipitation of the hydrochloride is observed. Temperature is then kept at 20° C. for 15 minutes till pH stabilization at the value of 3 (optionally by further adding HCl 37%). Temperature is then reduced to 0° C. and stirring is conducted at this temperature for at least two hours. A very pure crystalline product is obtained, which is quickly filtered, leaving in the mother liquor almost all the colour. The product is filtered off at 0° C. and then washed with 10 ml×3 of water at 0° C. and pH 7, then with 20 ml×4 of toluene.
[Compound]
Name
1-phenyl-3-(N-methylamine)propane-1-ol
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
28.2 g
Type
reactant
Reaction Step Two
Quantity
42.6 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:6][CH2:5][CH2:4][C:3]1=O.[OH-:8].[K+].[Cl:10][C:11]1[CH:16]=[CH:15][C:14]([C:17]([F:20])([F:19])[F:18])=[CH:13][CH:12]=1.[Cl-].[K+]>C(O)(=O)C>[CH3:1][NH:2][CH2:6][CH2:5][CH:4]([O:8][C:11]1[CH:16]=[CH:15][C:14]([C:17]([F:20])([F:19])[F:18])=[CH:13][CH:12]=1)[C:3]1[CH:13]=[CH:12][CH:11]=[CH:16][CH:15]=1.[ClH:10] |f:1.2,4.5,7.8|

Inputs

Step One
Name
1-phenyl-3-(N-methylamine)propane-1-ol
Quantity
30 g
Type
reactant
Smiles
Name
Quantity
150 mL
Type
reactant
Smiles
CN1C(CCC1)=O
Step Two
Name
Quantity
28.2 g
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
42.6 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C(F)(F)F
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[K+]
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added
ADDITION
Type
ADDITION
Details
Then, n-exane is added in an amount sufficient
TEMPERATURE
Type
TEMPERATURE
Details
The inner temperature is raised at 90° C. under constant and azeothropic reflux
CUSTOM
Type
CUSTOM
Details
in 1 hour
Duration
1 h
ADDITION
Type
ADDITION
Details
is added dropwise
CUSTOM
Type
CUSTOM
Details
is obtained
WAIT
Type
WAIT
Details
is continued for ten hours
CUSTOM
Type
CUSTOM
Details
the reaction by TLC
CUSTOM
Type
CUSTOM
Details
is then brought below 60° C.
ADDITION
Type
ADDITION
Details
a mixture of solvents
DISTILLATION
Type
DISTILLATION
Details
is distilled off until a temperature of 100° C.
CUSTOM
Type
CUSTOM
Details
is then reduced to 0° C.
ADDITION
Type
ADDITION
Details
240 ml of toluene is added
ADDITION
Type
ADDITION
Details
to dilute
ADDITION
Type
ADDITION
Details
100 ml of water is then slowly added dropwise in about 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
under cooling
ADDITION
Type
ADDITION
Details
The aqueous phase containing salts, part of the reaction solvent
CUSTOM
Type
CUSTOM
Details
the non-reacted product of reaction
WASH
Type
WASH
Details
the organic phase is subjected to four washings with 100 ml of water
ADDITION
Type
ADDITION
Details
Then, 180 ml of water at ambient temperature are added to the toluenic phase
ADDITION
Type
ADDITION
Details
about 16 ml of HCl 37% are slowly added dropwise at constant pH 3 (at this pH value fluoxetine
CUSTOM
Type
CUSTOM
Details
During acidification, the precipitation of the hydrochloride
WAIT
Type
WAIT
Details
Temperature is then kept at 20° C. for 15 minutes till pH stabilization at the value of 3
Duration
15 min
ADDITION
Type
ADDITION
Details
(optionally by further adding HCl 37%)
CUSTOM
Type
CUSTOM
Details
is then reduced to 0° C.
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
is conducted at this temperature for at least two hours
CUSTOM
Type
CUSTOM
Details
A very pure crystalline product is obtained
FILTRATION
Type
FILTRATION
Details
which is quickly filtered
CUSTOM
Type
CUSTOM
Details
leaving in the mother liquor almost all the colour
FILTRATION
Type
FILTRATION
Details
The product is filtered off at 0° C.
WASH
Type
WASH
Details
washed with 10 ml×3 of water at 0° C.

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
Smiles
CNCCC(C=1C=CC=CC1)OC=2C=CC(=CC2)C(F)(F)F.Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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